Sameridine

Description

Contextualization as a Chemical Entity within Pharmaceutical Discovery

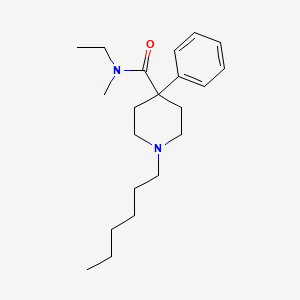

Sameridine, known chemically as N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide, represents a distinct chemical entity explored in pharmaceutical research wikipedia.orgnih.gov. Its investigation falls within the broader scope of discovering and characterizing compounds with potential therapeutic applications. The study of this compound involves understanding its chemical structure, synthesis, and interactions with biological systems to determine its potential as a drug candidate.

Overview of Preclinical Research and Development Trajectory

Preclinical research on this compound has involved studies to understand its metabolic pathways and pharmacological effects. In vitro studies using male rat hepatocytes and liver microsomes indicated that hydroxylation is a primary metabolic pathway, leading to metabolites such as 6′-hydroxythis compound and 5′-hydroxythis compound researchgate.netnih.gov. Further oxidation of these hydroxylated metabolites can result in keto or carboxylic acid derivatives researchgate.net. In vivo studies in rats have shown similar metabolic pathways, with additional N-dealkylation of amide moieties yielding mono- and di-N-dealkylated metabolites researchgate.net.

This compound reached Phase 2 trials in its development trajectory, indicating progression beyond initial laboratory and animal studies into early human testing aktapd.com. However, its development status is currently listed as discontinued (B1498344) patsnap.com.

Distinct Pharmacological Profile and Research Rationale

This compound exhibits an unusual pharmacological profile, acting as both a local anesthetic and a μ-opioid partial agonist wikipedia.orgresearchgate.netchemeurope.com. This dual mechanism of action has been a key rationale for its research, particularly for potential use in surgical anesthesia and pain management wikipedia.orgchemeurope.com. The aim was to potentially provide both local numbing and analgesic effects with a single agent. Research has explored its effects on ventilation compared to other anesthetics, noting less respiratory depression than morphine in some studies wikipedia.org. Studies have also compared its efficacy for spinal anesthesia with lidocaine (B1675312) nih.gov.

Relationship to Established Chemical Classes (e.g., 4-phenylpiperidine (B165713) derivatives)

This compound is classified as a 4-phenylpiperidine derivative wikipedia.orgchemeurope.comwiktionary.org. This places it in a chemical class that includes opioid analgesic drugs like pethidine (meperidine), highlighting a structural relationship to established compounds with analgesic properties wikipedia.orgchemeurope.com. Additionally, this compound is categorized as an amide-type local anesthetic, distinguishing it from ester-type local anesthetics nih.govdermnetnz.org.

Metabolic Pathways of this compound (Based on Rat Studies)

| Metabolic Process | Primary Metabolites | Notes |

| Hydroxylation | 6′-hydroxythis compound, 5′-hydroxythis compound | Primary pathway researchgate.netnih.gov |

| Oxidation of Hydroxyls | 5′-keto-sameridine, Carboxylic acid derivatives | Occurs after hydroxylation researchgate.net |

| N-Dealkylation | Mono-N-dealkylated, Di-N-dealkylated metabolites | Observed in in vivo studies researchgate.net |

| Alkyl Chain Shortening | LPB-4′-oic acid (from LPB-6′-oic acid) | Catalyzed by peroxisomal fatty acid β-oxidation system researchgate.netnih.gov |

Pharmacological Properties of this compound

| Property | Description |

| Local Anesthetic | Provides local numbing effects wikipedia.orgresearchgate.netchemeurope.com |

| μ-Opioid Partial Agonist | Interacts with μ-opioid receptors wikipedia.orgpatsnap.comchemeurope.com |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O/c1-4-6-7-11-16-23-17-14-21(15-18-23,20(24)22(3)5-2)19-12-9-8-10-13-19/h8-10,12-13H,4-7,11,14-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWUGCGYWNSRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCC(CC1)(C2=CC=CC=C2)C(=O)N(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162367 | |

| Record name | Sameridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143257-97-0 | |

| Record name | Sameridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143257-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sameridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143257970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sameridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAMERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQP2Y50Y6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Chemistry and Synthetic Methodologies of Sameridine

Chemical Class and Core Structural Analysis

Sameridine is classified as a 4-phenylpiperidine (B165713) derivative wikipedia.org. Its core structure consists of a piperidine (B6355638) ring substituted at the 4-position with a phenyl group and a carboxamide moiety wikipedia.orgnih.gov. The nitrogen atom of the piperidine ring is substituted with a hexyl chain, while the amide nitrogen is substituted with both methyl and ethyl groups wikipedia.orgnih.gov. The molecular formula of this compound is C₂₁H₃₄N₂O, and its molecular weight is approximately 330.5 g/mol wikipedia.orgnih.gov. The IUPAC name is N-ethyl-1-hexyl-N-methyl-4-phenylpiperidine-4-carboxamide nih.gov. This compound is an achiral molecule, meaning it does not have a stereogenic center nih.gov.

The core 4-phenylpiperidine structure is a common scaffold found in various compounds with activity on the central nervous system, including a number of opioid analgesics wikipedia.orgwikipedia.org. The specific substituents on the piperidine nitrogen and the carboxamide nitrogen, as well as the presence of the phenyl group at the 4-position, contribute to this compound's unique pharmacological profile, which includes both local anesthetic and μ-opioid partial agonist properties wikipedia.orgpatsnap.com.

Foundational Synthetic Routes and Reaction Mechanisms

The synthesis of this compound involves the construction of the substituted piperidine ring and the introduction of the carboxamide and N-alkyl substituents. While detailed reaction mechanisms for specific this compound synthesis routes are not extensively detailed in the immediately available public literature, general approaches for synthesizing 4-phenylpiperidine derivatives and substituted carboxamides provide insight into the likely methodologies.

Early Synthetic Approaches

Early synthetic strategies for 4-phenylpiperidine derivatives often involved the cyclization of precursors or the modification of existing piperidine rings. Given this compound's structure, early routes likely focused on establishing the 4-phenyl and 4-carboxamide substituents on the piperidine core, followed by N-alkylation. Patent literature mentions a "new process for the preparation of this compound," suggesting that specific synthetic routes have been developed and patented google.comgoogle.com.

Modernized and Flexible Synthetic Pathways

Molecular imprinting has also been explored in the context of this compound, specifically for creating polymers capable of selectively binding the compound. This technique involves polymerization in the presence of a template molecule (this compound or an analogue) to create complementary binding sites within the polymer matrix mdpi.comnih.gov. This is not a synthesis of this compound itself but a method utilizing its structure for material science applications.

Stereoselective Synthesis Considerations

This compound is reported as being achiral nih.gov. This means that the core structure as defined does not possess a stereogenic center, and therefore, stereoselective synthesis is not a primary concern for the synthesis of this compound itself. However, if chiral analogues of this compound were to be synthesized, stereoselective methods, such as asymmetric synthesis or chiral resolution, would become crucial to obtain specific enantiomers. Research into stereoselective synthesis is common for chiral drug molecules and their analogues google.com.

Rational Design and Synthesis of this compound Analogues

The rational design of structural analogues of a lead compound like this compound is a key aspect of drug discovery and development. This process involves modifying the chemical structure to optimize desired properties, such as efficacy, potency, selectivity, metabolic stability, and pharmacokinetic profiles, while minimizing undesirable effects.

Design Principles for Structural Analogues

Design principles for this compound analogues would likely focus on modifications to the three main regions of the molecule: the piperidine ring and its N-hexyl substituent, the 4-phenyl group, and the N-ethyl-N-methyl carboxamide moiety.

Modifications to the Piperidine Ring and N-hexyl Chain: Alterations to the size and flexibility of the N-alkyl chain (the hexyl group) could impact lipophilicity, membrane permeability, and interactions with the binding site. Modifications to the piperidine ring itself, such as introducing substituents or altering the ring size, could influence conformation and binding.

Modifications to the 4-Phenyl Group: The phenyl ring is often involved in pi-pi interactions with target receptors. Substitutions on the phenyl ring with electron-donating or electron-withdrawing groups, or replacing the phenyl ring with other aromatic or heteroaromatic systems, could modulate binding affinity and efficacy.

Modifications to the Carboxamide Moiety: Changes to the N-alkyl substituents (ethyl and methyl) on the amide nitrogen, or isosteric replacements of the carboxamide group, could affect hydrogen bonding, steric interactions, and metabolic stability.

Rational design is often guided by structure-activity relationship (SAR) studies, where the biological activity of a series of analogues is correlated with their structural features. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity and properties of potential analogues before synthesis researchgate.netresearchgate.net. The use of structural analogues in molecularly imprinted polymers, as seen with this compound, also highlights how minor structural variations can be utilized for selective recognition researchgate.nettheses.frrsc.orgresearchgate.netusm.my.

Data regarding specific research findings on this compound analogue synthesis and their properties are not extensively detailed in the general search results, but the principles of rational design outlined above would be universally applicable to the development of such compounds.

Synthetic Strategies for Analogue Generation

Synthetic strategies for generating analogues of this compound often involve modifications to its core structure, particularly around the piperidine ring and its substituents. The synthesis of structural analogues is a common approach in medicinal chemistry to explore structure-activity relationships (SAR) and potentially identify compounds with altered or improved properties. dimecna.com

One documented strategy involves the synthesis of analogues for use as templates in the creation of molecularly imprinted polymers (MIPs). researchgate.netcore.ac.ukrsc.org In one instance, a structural analogue containing a methyl group instead of the ethyl group present in this compound was used to synthesize an MIP for solid-phase extraction (SPE). researchgate.netrsc.org This demonstrates that modifications to the N-ethyl-N-methyl carboxamide moiety are synthetically feasible and can yield compounds with related structural features.

Another aspect of analogue generation can involve modifications to the hexyl chain or the phenyl ring, although specific detailed synthetic routes for a wide range of this compound analogues are not extensively described in the provided information beyond the context of MIP templates. However, the relationship to pethidine, another 4-phenylpiperidine derivative, suggests that synthetic routes developed for pethidine analogues might offer insights into potential strategies for this compound analogue synthesis. wikipedia.org

Chemical Modifications and Their Synthetic Feasibility

Chemical modifications of this compound are feasible, as evidenced by the synthesis of analogues and studies on its metabolism. Metabolic studies in rats have shown that this compound undergoes hydroxylation as a primary metabolic pathway, producing metabolites such as 6'-hydroxythis compound and 5'-hydroxythis compound. researchgate.net Further oxidation of these hydroxylated metabolites can lead to keto or carboxylic acid derivatives, including 5'-keto-sameridine and three different carboxylic acid derivatives (LPB-6'-oic acid, LPB-5'-oic acid, and LPB-4'-oic acid). researchgate.net N-dealkylation of the amide moieties also occurs, yielding mono-N-dealkylated and di-N-dealkylated metabolites. researchgate.net

The existence of these metabolites demonstrates the chemical lability of certain parts of the this compound structure to enzymatic modification in biological systems, which implies that targeted chemical synthesis to introduce similar modifications (e.g., hydroxylation, oxidation to carboxylic acids, or dealkylation) is synthetically achievable through appropriate chemical reagents and conditions in a laboratory setting. researchgate.net

Furthermore, the use of a structural analogue with a methyl group replacing the ethyl group in MIP synthesis researchgate.netrsc.org confirms the synthetic feasibility of altering the substituents on the carboxamide nitrogen. Modifications to the hexyl chain, such as shortening, lengthening, or introducing branching or functional groups, would also likely be synthetically accessible using standard organic chemistry techniques, building upon the known synthetic routes for the core piperidine structure and the introduction of the hexyl group.

The feasibility of chemical modifications is also supported by the broader field of 4-phenylpiperidine chemistry, where various substitutions and alterations have been explored to generate compounds with diverse pharmacological profiles, as seen in the development of numerous opioid analgesics related to pethidine. wikipedia.orgnih.gov

Preclinical Pharmacological Characterization of Sameridine

Receptor Binding Kinetics and Ligand-Receptor Interactions

Understanding the binding kinetics and interactions of a compound with its target receptors is fundamental in preclinical pharmacology. This involves quantifying the affinity of the ligand for the receptor and studying the dynamics of their interaction.

Quantitative Analysis of μ-Opioid Receptor Binding Affinity

Sameridine has been identified as a partial agonist at the μ-opioid receptor (MOR). researchgate.netwikipedia.orgnih.gov Quantitative analysis of its binding affinity for the MOR is a key aspect of its pharmacological characterization. This typically involves determining the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), which represent the concentration of the ligand at which half of the receptor binding sites are occupied at equilibrium. scholarsresearchlibrary.comnih.gov A lower Ki or Kd value indicates a higher binding affinity. Studies have aimed to uniformly assess and rank the binding constants of various opioid drugs at the human MOR using standardized methods. nih.gov

Radioligand Binding Assay Methodologies (e.g., Competition, Saturation, Kinetic Assays)

Radioligand binding assays are powerful tools used to characterize the binding of drugs to their target receptors, including the MOR. sygnaturediscovery.comsygnaturediscovery.comoncodesign-services.com These methodologies provide quantitative data on binding affinity, kinetics, and receptor density. nih.govoncodesign-services.com

Saturation Binding Assays: These assays involve incubating increasing concentrations of a radiolabeled ligand with a fixed amount of receptor preparation (e.g., tissue sections, cultured cells, or homogenates) to determine the total number of binding sites (Bmax) and the affinity of the radioligand (Kd). nih.govsygnaturediscovery.com

Competition Binding Assays: In these assays, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of an unlabeled test compound, such as this compound. nih.govsygnaturediscovery.comsygnaturediscovery.com By measuring the displacement of the radioligand, the affinity (Ki) of the unlabeled compound for the receptor can be determined. nih.govsygnaturediscovery.com

Kinetic Assays: These assays measure the rates of association (kon) and dissociation (koff) of a ligand to and from its receptor. scholarsresearchlibrary.comnih.govnih.gov These rates provide insights into the dynamics of the ligand-receptor interaction and can be used to derive a kinetic Kd (koff/kon). scholarsresearchlibrary.comnih.gov Understanding binding kinetics, particularly ligand residence time (1/koff), has become increasingly important in predicting in vivo efficacy. nih.gov

While specific detailed data tables from these assays for this compound were not extensively found in the provided search results, the methodologies described are standard approaches used in the preclinical characterization of compounds like this compound to understand their receptor interactions.

Ex Vivo Receptor Occupancy Studies in Animal Brain Regions

Interactions with Voltage-Gated Sodium Channels

This compound is noted to have both local anesthetic and opioid properties. researchgate.netwikipedia.orgnih.govnih.govnih.gov Local anesthetics typically exert their effects by interacting with voltage-gated sodium channels (Nav channels), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons. wikipedia.orgnih.govnih.govresearchgate.netwikipedia.org These channels play a significant role in pain signaling. nih.govnih.gov While the search results confirm this compound's local anesthetic property researchgate.netwikipedia.orgnih.govnih.govnih.gov and the importance of voltage-gated sodium channels as drug targets for pain nih.govnih.gov, detailed preclinical data specifically characterizing this compound's interaction with different subtypes of voltage-gated sodium channels (e.g., Nav1.3, Nav1.7, Nav1.8, Nav1.9) nih.gov were not provided in the search snippets. The molecular basis for local anesthetic actions not mediated by sodium channels has also been a topic of interest. semanticscholar.org

Elucidation of Mechanism of Action at a Molecular Level

The mechanism of action of this compound at a molecular level involves its interaction with its primary targets, the μ-opioid receptors, and the subsequent downstream signaling events.

Signal Transduction Pathways Mediated by Opioid Receptor Activation

Opioid receptors, including the MOR, are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. frontiersin.org Upon agonist binding, activated opioid receptors trigger signal transduction pathways. frontiersin.orgnih.gov The binding of opioid agonists leads to conformational changes in the receptor, causing the dissociation of the trimeric G protein complex into Gα and Gβγ subunits. nih.gov This is a major step in the signal transduction pathway, activating various downstream signaling cascades. nih.gov

Key signaling events mediated by Gαi/o protein activation include the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). frontiersin.org The Gβγ subunits can also modulate ion channels, such as activating G protein-gated inwardly rectifying potassium channels (GIRKs), resulting in potassium efflux and neuronal hyperpolarization, and inhibiting voltage-gated calcium channels, which reduces calcium influx and neurotransmitter release. frontiersin.org These actions collectively contribute to the inhibitory effects of opioid receptor activation on neuronal excitability, which underlies analgesia. frontiersin.org

Beyond G protein coupling, opioid receptor activation can also involve other signaling pathways, such as those mediated by β-arrestin. frontiersin.orgnih.gov β-arrestin recruitment can lead to receptor desensitization and internalization, terminating signaling from the plasma membrane. frontiersin.org The β-arrestin complex can also recruit other signaling proteins, including kinases like Src, PI3K, and MAPKs (e.g., ERK1/2, JNK). frontiersin.orgnih.gov The specific signaling pathways activated can be ligand-dependent, contributing to the concept of functional selectivity or biased agonism, where different ligands for the same receptor can preferentially activate distinct downstream pathways. nih.govarizona.eduwikipedia.orgelifesciences.org This differential signaling could potentially lead to a separation of desired therapeutic effects (e.g., analgesia) from unwanted side effects. arizona.eduwikipedia.org

While the general signal transduction pathways mediated by opioid receptor activation are well-established frontiersin.orgnih.gov, specific detailed findings on how this compound, as a partial μ-opioid agonist researchgate.netwikipedia.orgnih.gov, differentially engages these pathways (e.g., G protein coupling vs. β-arrestin recruitment) were not explicitly detailed for this compound in the provided search results. However, its classification as a partial agonist suggests it may induce a submaximal response compared to full agonists and could potentially exhibit biased signaling properties. nih.govelifesciences.org

Ionic Mechanisms of Local Anesthetic Action

The primary mechanism by which local anesthetics exert their effects is through the blockade of voltage-gated sodium channels (NaV channels) in nerve membranes. researchgate.netnih.govmdpi.comnysora.comnih.gov These channels are crucial for the initiation and propagation of action potentials, the electrical signals that transmit pain impulses along sensory neurons. nih.govmdpi.comnysora.com Local anesthetics reversibly bind to a site within the pore of the sodium channel, predominantly when the channel is in its open or inactivated state. nih.govnysora.comnih.gov This binding prevents the influx of sodium ions into the cell, thereby inhibiting depolarization and blocking nerve conduction. researchgate.netnih.govmdpi.comnih.gov

The interaction of local anesthetic molecules with the sodium channel is influenced by their physicochemical properties, including their pKa and lipid solubility. nih.govnysora.comnih.gov Local anesthetics are weak bases and exist in both ionized and non-ionized forms. researchgate.netnih.govnysora.com The non-ionized, lipid-soluble form is essential for penetrating the nerve sheath and cell membrane, while the ionized form is generally considered to be the active species that binds to the receptor site within the sodium channel pore from the intracellular side. nih.govnysora.comnih.gov The speed of onset of a local anesthetic effect is related to the proportion of the non-ionized form available to cross the membrane, which is influenced by the surrounding pH and the drug's pKa. nih.govnysora.com

In Vitro Pharmacological Investigations

In vitro studies are essential for characterizing the pharmacological profile of a compound at the cellular and tissue level, providing insights into its mechanism of action and potential efficacy before in vivo testing. These investigations often involve cell-based assays and functional assays in isolated tissues or organ systems.

Cell-Based Assays for Receptor Activation and Functional Efficacy

Cell-based assays are widely used to assess the biological activity of drug candidates, including their ability to interact with specific cellular targets such as receptors. kcasbio.comfujifilm.comnih.govbmglabtech.com These assays utilize living cells that express the target of interest, allowing for the evaluation of ligand-induced receptor activation, inhibition, and downstream signaling events. kcasbio.comnih.govbmglabtech.com Compared to simple biochemical assays, cell-based assays offer a more physiologically relevant context, reflecting the complexity of cellular systems. bmglabtech.com They are valuable tools for understanding a drug's mechanism of action and evaluating its functional potency and efficacy. fujifilm.comnih.govbmglabtech.com

Given this compound's dual local anesthetic and μ-opioid partial agonist properties wikipedia.orgresearchgate.net, cell-based assays would be relevant to investigate its interaction with both voltage-gated sodium channels and μ-opioid receptors. Assays designed to measure sodium channel function in excitable cells could assess its potency and voltage- and use-dependence as a sodium channel blocker. Similarly, cell-based assays expressing μ-opioid receptors could be used to characterize this compound's binding affinity and functional efficacy as a partial agonist, for example, by measuring its effects on adenylyl cyclase activity or receptor-mediated signaling pathways. While the general application of cell-based assays for receptor activation and functional efficacy is well-established kcasbio.comfujifilm.comnih.govbmglabtech.com, specific data from such assays detailing this compound's effects on these targets were not extensively available in the provided search results.

Functional Assays in Isolated Tissues and Organ Systems

Functional assays using isolated tissues and organ systems provide a platform to study the effects of drugs on the physiological responses of specific tissues or organs ex vivo. wikipedia.org Techniques such as organ baths allow researchers to measure parameters like muscle contraction or relaxation, or electrical activity in isolated nerve preparations, in response to drug administration. wikipedia.org These assays enable the generation of dose-response curves and the quantification of a drug's potency and efficacy in a controlled environment. wikipedia.org More complex microphysiological systems, or "organ-on-a-chip" models, aim to replicate the function and interactions of human tissues and organs in vitro, offering a more advanced platform for evaluating drug effects. frontiersin.orgpebble.biocn-bio.com

In the context of this compound, functional assays in isolated nerve preparations could be used to directly assess its ability to block nerve conduction, providing a direct measure of its local anesthetic potency. Studies on isolated smooth muscle tissues might also be relevant given its potential systemic effects or off-target interactions. While detailed data from such functional assays specifically for this compound were not widely available in the search results, one study investigated the physicochemical interaction of local anesthetics, including this compound, with lipid model systems and their in vitro permeation through isolated human stratum corneum. patsnap.com This study highlighted differences in the in vitro skin permeability among various local anesthetics tested, with this compound showing markedly different permeability compared to others. patsnap.com

Table 1: In Vitro Skin Permeability of Local Anesthetics Through Isolated Human Stratum Corneum

| Compound | In Vitro Skin Permeability (Arbitrary Units) |

| This compound | Markedly different (Lower) |

| Others (e.g., Lidocaine (B1675312), Prilocaine) | Higher |

Note: Data is based on a qualitative description from the source and does not represent specific quantitative values. patsnap.com

Preclinical Pharmacodynamic Studies in Animal Models

Animal Models for Analgesia Assessment

Animal models of pain are widely used to study the mechanisms of pain and evaluate the efficacy of analgesic compounds. nih.govufsc.brmdpi.com Various models have been developed to mimic different types of pain, including acute, inflammatory, and neuropathic pain. nih.govufsc.br Assessment methods in these models can include measuring reflexive responses to noxious stimuli (e.g., tail-flick test, paw withdrawal), observing spontaneous pain-related behaviors (e.g., guarding, licking), and evaluating changes in activity levels or conditioned behaviors. nih.govufsc.brmdpi.com

Given this compound's activity as a μ-opioid partial agonist wikipedia.orgresearchgate.netpatsnap.com, preclinical studies would likely involve evaluating its analgesic effects in standard animal pain models. These could include models of acute thermal or mechanical pain, as well as models of inflammatory or neuropathic pain, depending on the intended clinical application. While detailed preclinical animal data on this compound's analgesic efficacy in specific pain models were not prominently featured in the search results, its μ-opioid activity suggests potential analgesic properties that would be characterized in such studies. Human studies have indicated that intrathecal administration of this compound can provide residual analgesia. patsnap.comnih.gov

Animal Models for Local Anesthetic Efficacy Evaluation

Preclinical evaluation of local anesthetic efficacy typically involves animal models that allow for the assessment of nerve block and the duration and onset of anesthetic action. dovepress.comresearchgate.net Common models include assessing infiltration anesthesia in species like guinea pigs or mice by evaluating responses to stimuli after subcutaneous injection of the anesthetic. researchgate.netnih.gov Peripheral nerve block models, such as the sciatic nerve block in rats, are also used to evaluate the duration and potency of local anesthetics. frontiersin.org Assessment endpoints can include the loss of response to painful stimuli (e.g., thermal, mechanical, or electrical) within the anesthetized area. dovepress.comresearchgate.netnih.gov

Studies comparing this compound to other local anesthetics in animal models would be crucial to determine its relative potency, speed of onset, and duration of action. While specific detailed preclinical animal model data on this compound's local anesthetic efficacy were not widely available in the search results, its classification as a local anesthetic wikipedia.orgpatsnap.comresearchgate.net indicates that such studies would have been conducted during its preclinical development. Human studies comparing intrathecal this compound to lidocaine for spinal anesthesia have indicated similar anesthetic efficacy in terms of segmental spread and development of motor and sensory block. nih.gov

Table 2: Examples of Animal Models for Preclinical Evaluation

| Model Type | Animal Species | Assessment Endpoints | Relevance to this compound |

| Infiltration Anesthesia | Guinea Pig, Mouse | Response to stimuli after subcutaneous injection | Evaluation of local anesthetic potency and duration. researchgate.netnih.gov |

| Peripheral Nerve Block | Rat (Sciatic Nerve) | Duration and completeness of nerve block | Assessment of local anesthetic efficacy. frontiersin.org |

| Various Pain Models | Rodents (Rat, Mouse) | Reflexive responses, spontaneous behaviors, etc. | Evaluation of analgesic effects. nih.govufsc.brmdpi.com |

Comparative Pharmacodynamic Analysis with Reference Compounds

Preclinical studies have investigated the pharmacodynamic profile of this compound, often in comparison to established reference compounds such as morphine and lidocaine. This compound exhibits analgesic effects as a partial agonist at the μ-opioid receptor researchgate.net. When administered intrathecally, this compound has demonstrated anesthetic and analgesic efficacy comparable to lidocaine in certain surgical procedures researchgate.net. Specifically, studies in patients undergoing inguinal hernia repair showed that various doses of isobaric this compound provided spinal anesthesia similar to hyperbaric lidocaine, with a potentially longer duration of analgesia and sensory blockade researchgate.netamazonaws.com. While the duration of sensory blockade was noted as similar to lidocaine, the duration of analgesia appeared more prolonged amazonaws.com.

Investigation of Central Nervous System (CNS)-Related Pharmacodynamic Effects (e.g., ventilatory responses in animal models)

The effects of this compound on the central nervous system, particularly its impact on ventilation, have been a focus of preclinical and early clinical investigations due to its μ-opioid partial agonist activity researchgate.net. Opioid receptor activation is known to influence respiratory drive core.ac.uk.

Studies in healthy volunteers have assessed the hypercarbic ventilatory response (HCVR) after intravenous administration of this compound compared to morphine and placebo nih.gov. The HCVR measures the increase in minute ventilation in response to elevated carbon dioxide levels nih.gov. A significant rightward shift of the ventilatory response curve, indicative of a depressed ventilatory response to CO2, was observed with a higher dose of this compound (0.73 mg/kg) nih.gov. However, a smaller dose (0.15 mg/kg), considered a clinical dose, did not significantly alter the HCVR nih.govresearchgate.net. On a molar basis, the higher this compound dose was significantly greater than the morphine dose used in the comparison, and the observed ventilatory depression was less pronounced than what would be expected from an equimolar dose of a full μ-opioid agonist like morphine nih.gov. This discrepancy in effect is attributed to this compound's partial μ-agonist properties nih.gov.

Further investigations into the effects on ventilation in healthy volunteers administered intravenous this compound indicated that higher doses led to a more pronounced reduction in minute ventilation compared to lower doses researchgate.net. This reduction was primarily due to decreases in tidal volume, with less impact on respiratory rate researchgate.net.

While animal models are frequently used to study respiratory mechanics and the effects of drugs on the CNS and ventilation nih.govresearchgate.netbjan-sba.orgplos.org, the search results specifically provided detailed ventilatory data from studies in healthy human volunteers when comparing this compound to morphine and placebo researchgate.netnih.gov. These studies provide direct insights into the CNS-related pharmacodynamic effects on ventilation.

Data Table: Hypercarbic Ventilatory Response (HCVR) Changes

| Compound/Dose (IV Infusion) | Effect on Hypercarbic Ventilatory Response (HCVR) |

| This compound (0.15 mg/kg) | No significant change nih.gov |

| This compound (0.73 mg/kg) | Significant rightward shift (average 4.5 mm Hg) nih.gov |

| Morphine (0.10 mg/kg) | No significant change nih.gov |

| Placebo | No significant change nih.gov |

Data Table: Median Ventilatory Changes from Baseline (Intravenous Administration in Healthy Volunteers)

| Group | VE Baseline (L/min) | VE Change at 20 min (L/min) | VE Change at 60 min (L/min) | VE Change at 120 min (L/min) | VE Change at 240 min (L/min) | ETCO2 Baseline (kPa) | ETCO2 Change at 20 min (kPa) | ETCO2 Change at 60 min (kPa) | ETCO2 Change at 120 min (kPa) | ETCO2 Change at 240 min (kPa) |

| S-low | 7.65 | -0.46 | -0.15 | -0.33 | 0.23 | 5.08 | 0.05 | 0.05 | 0.05 | -0.05 |

| S-high | 7.35 | -2.07 | -0.91 | 0.41 | -0.72 | 5.15 | 0.56 | 0.24 | 0.13 | 0.05 |

| Morphine | 8.41 | -1.12 | -1.11 | -0.84 | -0.99 | 5.10 | 0.25 | 0.10 | 0.21 | 0.15 |

p<0.05 vs. baseline researchgate.net

Metabolism and Biotransformation Pathways of Sameridine

In Vitro Metabolic Profiling and Identification

In vitro studies employing liver fractions, such as hepatocytes and liver microsomes, from preclinical species like rats have been instrumental in characterizing the metabolic fate of sameridine. researchgate.netnih.gov These models are valuable tools for drug biotransformation research as they can reflect the metabolic processes occurring in the intact liver. nih.gov

Studies in Hepatocytes and Liver Microsomes from Preclinical Species

Studies using [¹⁴C]-sameridine in male rat hepatocytes and liver microsomes have been conducted to investigate its in vitro metabolism. researchgate.net Incubation of this compound with rat hepatocytes has been shown to result in the formation of numerous different metabolites. nih.gov Liver microsomes from male rats have also been used to examine the metabolism of this compound. researchgate.net These in vitro systems provide a controlled environment to identify and characterize the metabolic transformations of the compound.

Characterization of Primary Metabolic Pathways (e.g., Hydroxylation, N-Dealkylation, Oxidation)

Hydroxylation has been identified as a primary metabolic pathway for this compound. researchgate.net Specifically, ω- and ω-1-hydroxylation reactions on the hexyl side chain generate 6′-hydroxythis compound and 5′-hydroxythis compound, respectively. researchgate.net

Oxidation of these hydroxylated metabolites has also been observed, leading to the formation of keto and carboxylic acid derivatives. researchgate.net

In addition to hydroxylation and oxidation, N-dealkylation of the amide moieties has been reported, yielding mono-N-dealkylated metabolites and a di-N-dealkylated metabolite, as revealed by in vivo studies in rats which showed similar metabolic pathways to the in vitro results. researchgate.net N-dealkylation typically involves the hydroxylation of the carbon atom adjacent to the nitrogen, followed by spontaneous cleavage. nih.govencyclopedia.pub

Identification and Structural Elucidation of Key Metabolites (e.g., Hydroxylated, Keto, Carboxylic Acid Derivatives)

Key metabolites of this compound identified include hydroxylated derivatives such as 6′-hydroxythis compound and 5′-hydroxythis compound. researchgate.net Further oxidation of these hydroxylated metabolites results in the formation of 5′-keto-sameridine and three carboxylic acid derivatives. researchgate.net These carboxylic acid derivatives include LPB-6′-oic acid, LPB-5′-oic acid, and LPB-4′-oic acid. researchgate.net The formation of LPB-6′-oic acid and LPB-4′-oic acid has been observed to originate from the intermediate 6′-hydroxy metabolite (6′-hydroxy-LPB). nih.gov Shortening of the alkyl chain in LPB-6′-oic acid by two carbon atoms results in LPB-4′-oic acid. nih.gov

The structures of several key metabolites, including this compound (LPB), 6-hydroxy-LPB, 5-hydroxy-LPB, 5-keto-LPB, LPB-6-oic acid, LPB-5-oic acid, and LPB-4-oic acid, have been presented in research findings. researchgate.net

While specific quantitative data tables detailing the abundance of each metabolite in in vitro studies were not consistently available across the search results, the qualitative identification and structural elucidation of these metabolites are well-documented.

Enzymatic Systems Governing this compound Metabolism

The metabolism of this compound is governed by several enzymatic systems, with key roles identified for alcohol dehydrogenase and the peroxisomal fatty acid β-oxidation system. researchgate.net

Role of Alcohol Dehydrogenase in Metabolic Transformations

Alcohol dehydrogenase plays a significant role in the metabolism of this compound, primarily catalyzing the oxidation of hydroxylated metabolites. researchgate.net The metabolism of 6′-hydroxy-LPB to LPB-6′-oic acid, a carboxylic acid derivative, has been shown to be almost completely inhibited by 4-methylpyrazole (B1673528), an inhibitor of alcohol dehydrogenase, indicating the crucial involvement of this enzyme in this specific transformation step. nih.gov Alcohol dehydrogenase enzymes are known to metabolize alcohols to aldehydes. taylorandfrancis.com

Involvement of Specific Cytochrome P450 Isoforms (e.g., CYP4A)

Studies utilizing isolated rat hepatocytes have provided evidence suggesting the involvement of cytochrome P450 (CYP) enzymes in the initial metabolism of this compound. The addition of SKF525A, a known inhibitor of cytochrome P450 enzymes, inhibited the metabolism of this compound by rat hepatocytes, indicating that a cytochrome P450-catalyzed step initiates the biotransformation process. nih.gov

Specifically, research points to the involvement of the cytochrome P450 4A (CYP4A) subfamily in the metabolism of this compound to certain carboxylic acid products. nih.gov Evidence supporting this includes the observation that the metabolism of this compound to LPB-4'-oic acid was enhanced in hepatocytes isolated from rats treated with clofibrate (B1669205). nih.gov Clofibrate is known to up-regulate peroxisomal fatty acid beta-oxidation and to be a potent inducer of microsomal cytochrome P450 4A. nih.govresearchgate.netfishersci.ca Considered together, these findings suggest that CYP4A, along with cytosolic dehydrogenases and enzymes involved in peroxisomal fatty acid beta-oxidation, catalyzes the metabolism of this compound to LPB-4'-oic acid. nih.gov

In Vivo Metabolic Fate in Preclinical Species

Comparative Analysis of In Vitro and In Vivo Metabolic Pathways

A comparative analysis of in vitro and in vivo metabolic pathways of this compound in rats indicates a strong correlation between the two. The major metabolic routes identified in isolated rat hepatocytes, including hydroxylation and subsequent oxidation to carboxylic acids, are also observed in vivo. nih.govresearchgate.net Additionally, in vivo studies have identified further metabolic transformations, such as N-dealkylation of the amide moieties, yielding mono-N-dealkylated and a di-N-dealkylated metabolite. researchgate.net This suggests that while hepatocyte studies provide a good model for initial oxidative metabolism, the full spectrum of biotransformation in vivo may involve additional enzymatic processes.

Identification of Major Excreted Metabolites

In vivo studies in rats have shown that this compound is extensively metabolized, resulting in the formation of numerous different metabolites. researchgate.net Approximately 30 different metabolites have been detected in the rat, with 25 of these having been identified. researchgate.net While the specific major excreted metabolites can vary depending on the route and dose of administration, studies focusing on the formation of carboxylic acid derivatives have identified LPB-6'-oic acid and LPB-4'-oic acid as products formed from the intermediate omega-hydroxy metabolite (6'-hydroxy-LPB). nih.gov The formation of LPB-4'-oic acid from LPB-6'-oic acid involves the shortening of the alkyl chain by two carbon atoms. nih.gov

Influence of Metabolic Modulators on this compound Biotransformation

The biotransformation of this compound can be influenced by substances that modulate the activity of metabolizing enzymes, such as enzyme inducers and inhibitors. Studies using such modulators have helped to further elucidate the enzymatic pathways involved.

Effects of Enzyme Inducers (e.g., Clofibrate) on Metabolic Rate

Enzyme inducers are compounds that can increase the activity or expression of metabolic enzymes, leading to an increased rate of biotransformation for substrates of those enzymes. Clofibrate, a known inducer of cytochrome P450 4A and peroxisomal fatty acid beta-oxidation, has been shown to enhance the metabolism of this compound. nih.govresearchgate.netfishersci.ca Specifically, treatment of rats with clofibrate resulted in enhanced formation of LPB-4'-oic acid in isolated hepatocytes. nih.gov This finding supports the role of CYP4A and/or peroxisomal beta-oxidation in the metabolic pathway leading to this specific carboxylic acid metabolite.

| Treatment Group | Formation of LPB-4'-oic acid |

|---|---|

| Untreated Rat Hepatocytes | Baseline |

| Clofibrate-Treated Rat Hepatocytes | Enhanced (Stimulated to about twice that of untreated hepatocytes) researchgate.net |

Effects of Enzyme Inhibitors (e.g., 4-Methylpyrazole, SKF525A) on Metabolic Pathways

Enzyme inhibitors can decrease the activity of metabolic enzymes, thereby altering the rate and pattern of drug biotransformation. Studies on this compound metabolism have utilized inhibitors to probe the involvement of specific enzymes.

SKF525A (proadifen), a general inhibitor of cytochrome P450 enzymes, has been shown to inhibit the metabolism of this compound by rat hepatocytes. nih.govwikipedia.orgfishersci.ca This inhibition indicates that cytochrome P450 enzymes play a role in the initial metabolic steps of this compound. nih.gov

4-Methylpyrazole (fomepizole), an inhibitor of alcohol dehydrogenase, has also been used to investigate this compound metabolism. nih.govthegoodscentscompany.comwikipedia.org The metabolism of 6'-hydroxy-LPB, an intermediate metabolite of this compound, to LPB-6'-oic acid was almost completely inhibited by 4-methylpyrazole in isolated rat hepatocytes. nih.gov This finding suggests that alcohol dehydrogenase is significantly involved in the oxidation of the ω-hydroxy metabolite to the corresponding carboxylic acid. nih.gov

| Inhibitor | Target Enzyme(s) | Effect on this compound Metabolism (in vitro, rat hepatocytes) |

|---|---|---|

| SKF525A | Cytochrome P450 enzymes (general) | Inhibited initial metabolism |

| 4-Methylpyrazole | Alcohol dehydrogenase | Almost complete inhibition of 6'-hydroxy-LPB to LPB-6'-oic acid conversion nih.gov |

Advanced Methodologies in Metabolic Research

Investigating the complex metabolic pathways of compounds like this compound requires the application of advanced analytical methodologies. These techniques enable the detection, identification, and quantification of the parent compound and its various metabolites in biological matrices.

Application of Radiometric Tracing Techniques (e.g., [¹⁴C]-Sameridine Studies)

Radiometric tracing techniques, particularly using carbon-14 (B1195169) ([¹⁴C]), are invaluable in drug metabolism studies for tracking the fate of a compound within a biological system. nih.gov In the context of this compound research, studies utilizing [¹⁴C]-sameridine have been conducted to elucidate its in vitro metabolism in rat hepatocytes and liver microsomes. researchgate.net

By using radiolabeled this compound, researchers can quantify the extent of metabolism and identify the various metabolites formed by detecting the radioactivity associated with them. This approach allows for a comprehensive understanding of how the parent compound is transformed over time and across different metabolic pathways. For instance, studies with [¹⁴C]-sameridine have shown the rate of metabolism by hepatocytes and the formation of specific radiolabeled metabolites like LPB-4′-oic acid. researchgate.netnih.gov The use of radiolabeling, coupled with separation techniques like HPLC, allows for the visualization and quantification of the different radioactive species present in the sample, representing the parent drug and its metabolites. researchgate.netresearchgate.net

Accelerator Mass Spectrometry (AMS) is a highly sensitive technique that can be used in conjunction with radiocarbon tracing, allowing for the detection of very low levels of [¹⁴C]. nih.govradiocarbon.com While the provided sources specifically mention the use of [¹⁴C]-sameridine studies, the details of AMS application in this compound research are not explicitly detailed, but it is a relevant advanced technique in radiotracing for metabolism studies. nih.govradiocarbon.com

High-Resolution Chromatographic and Spectrometric Techniques (e.g., Reversed-Phase HPLC, LC-MS/MS) for Metabolite Analysis

High-resolution chromatographic and spectrometric techniques are essential for separating complex mixtures of metabolites and identifying their structures. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used chromatographic method for separating metabolites based on their polarity. chrom-china.comtaylorfrancis.com In this compound metabolism studies, RP-HPLC has been employed to separate the various metabolites produced by isolated rat hepatocytes. researchgate.netresearchgate.net Different mobile phases and conditions can be used to optimize the separation of specific classes of metabolites, such as carboxylic acid derivatives. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques that combine the separation capabilities of LC with the detection and identification power of MS. lcms.cznih.gov LC-MS/MS is widely used in metabolomics and drug metabolism studies for its sensitivity, selectivity, and ability to provide structural information about metabolites through fragmentation. nih.govmdpi.com

In this compound research, LC-MS has been used to analyze metabolites. researchgate.netnih.gov While some metabolites like 6′-hydroxythis compound and 5′-hydroxythis compound could not be resolved from each other by LC-MS in acid solution, the technique is generally powerful for metabolite analysis. researchgate.net LC-MS/MS, with its ability to perform selected reaction monitoring (SRM), offers high sensitivity and specificity for the quantitative analysis of metabolites, even at trace levels. nih.govmdpi.com Although the specific details of LC-MS/MS fragmentation patterns for all this compound metabolites are not provided in the search results, the application of this technique allows for their detection and potential structural elucidation by comparing fragmentation spectra to databases or through manual interpretation. nih.govthermofisher.com The coupling of RP-HPLC with mass spectrometry is a standard approach for the identification and quantification of this compound metabolites. nih.gov

Advanced Research Methodologies and Theoretical Approaches

Application of Molecular Modeling and Computational Chemistry

Molecular modeling and computational chemistry play a significant role in modern drug discovery and analysis by providing insights into molecular structure, properties, and interactions scirp.orgkallipos.gramazon.com. These techniques leverage computer simulations to solve chemical problems, including predicting chemical properties and understanding molecular interactions .

In Silico Structural Prediction and Ligand-Receptor Docking

In silico methods, such as structural prediction and ligand-receptor docking, are valuable for understanding how a molecule like Sameridine might interact with biological targets biorxiv.orgmdpi.comnih.gov. Structural prediction aims to determine the three-dimensional structure of a molecule or protein, while docking simulates the binding of a ligand (like this compound) to a receptor site to predict the preferred binding orientation and affinity biorxiv.orgmdpi.comnih.govbiotechrep.ir. These approaches can help identify potential binding sites and analyze the nature of interactions, such as hydrogen bonding, between the ligand and the receptor mdpi.combiotechrep.ir.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior and conformational changes of molecules and biological systems over time mdpi.comnih.govnih.govbiorxiv.org. By simulating the movements of atoms and molecules, MD can provide insights into the flexibility of a compound like this compound and how its conformation might change upon binding to a target or interacting with a membrane mdpi.comnih.govdovepress.com. This is crucial because the biological activity of a molecule is often dependent on its three-dimensional structure and how it changes nih.gov. MD simulations can help explore the conformational space accessible to a molecule and identify stable conformations nih.govbiorxiv.org.

Development of Analytical Methods for Research Quantitation

Accurate identification and quantitation of this compound in research samples are essential for studying its properties and metabolism. Chromatographic techniques and mass spectrometry are key analytical methods employed for this purpose.

Chromatographic Techniques (e.g., Gas Chromatography, Liquid Chromatography) for Research Sample Analysis

Chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) are widely used separation methods in analytical chemistry iltusa.comresearchgate.netlcservicesltd.co.ukchromtech.com. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase researchgate.netlcservicesltd.co.ukchromtech.com. GC is typically used for volatile compounds, while LC is suitable for non-volatile or thermally unstable molecules iltusa.comlcservicesltd.co.uk. A gas chromatographic method with nitrogen-phosphorus detection has been developed and validated for the determination of this compound in human plasma, demonstrating sensitivity and selectivity researchgate.net. Coupled-column liquid chromatography has also been used to determine the free concentration of this compound in blood plasma researchgate.net.

Mass Spectrometry for Compound and Metabolite Identification and Quantitation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds iltusa.comresearchgate.net. When coupled with chromatography (GC-MS or LC-MS), it becomes a highly effective tool for identifying and quantifying specific substances, including metabolites, in complex biological matrices iltusa.comresearchgate.netresearchgate.netgla.ac.uk. LC-MS experiments have been used in the study of this compound metabolism, allowing for the identification of various metabolites, such as hydroxylated and carboxylic acid derivatives researchgate.net. MS detection offers high selectivity and sensitivity for a wide range of analytes diva-portal.org.

In Vitro Permeation and Interaction Studies with Biological Membranes

In vitro permeation studies are conducted to evaluate how well a compound can pass through biological membranes, which is a critical aspect of its potential distribution and action in the body permegear.commdpi.compharmaexcipients.com. These studies often utilize biological tissues or artificial membranes in diffusion cell systems to mimic physiological barriers permegear.commdpi.compharmaexcipients.com. Research has investigated the in vitro skin permeability of various local anesthetics, including this compound, through isolated human stratum corneum and tape-stripped skin nih.gov. These studies aim to understand the interaction of compounds with the lipid components of membranes and how these interactions might influence permeability nih.gov. The permeability of this compound across isolated human stratum corneum was found to be lower compared to some other local anesthetics studied nih.gov.

Interactive Data Table: In Vitro Skin Permeability of Local Anesthetics

| Compound | In Vitro Skin Permeability (Relative) |

| AD | High |

| EMLA | Moderate to High |

| Lidocaine (B1675312) | Moderate |

| Prilocaine | Moderate to Low |

| This compound | Low |

*Based on findings from in vitro permeation studies through isolated human stratum corneum and tape-stripped skin nih.gov. Relative permeability is inferred from the order presented in the source.

Physicochemical Interaction with Lipid Model Systems

Detailed investigations into the interaction of this compound with lipid model systems involve assessing its effect on lipid organization and dynamics. While specific detailed data for this compound's interaction with lipid models were not extensively available in the search results beyond its inclusion in comparative studies of local anesthetics, the general methodology involves analyzing changes in lipid phase behavior and structure upon exposure to the compound using techniques like SWAXD and DSC researchgate.netnih.gov. These studies aim to elucidate how the compound integrates with or disrupts lipid bilayers and other organized lipid structures.

In Vitro Permeability Studies Across Biological Barriers

In vitro permeability studies are crucial for understanding how this compound traverses biological barriers, such as the skin or blood-brain barrier models nih.govmdpi.combiophysics.com. These studies often involve using isolated biological tissues, like human stratum corneum, or in vitro cell culture models that mimic biological barriers nih.govmdpi.combiophysics.com.

Comparative studies on the in vitro skin permeability of various local anesthetics, including this compound, have shown marked differences despite similarities in their physicochemical properties researchgate.netnih.gov. In one study comparing the in vitro skin permeability of several local anesthetics, this compound showed lower permeability compared to others like lidocaine, prilocaine, AD, and EMLA researchgate.netnih.gov. This suggests that while lipid interaction is a factor, it is not the sole determinant of permeability, and sufficient drug permeability across the stratum corneum is considered essential for achieving local anesthesia by blocking superficial nociceptors researchgate.netnih.gov.

In vitro models of biological barriers, such as the blood-brain barrier (BBB), are developed using cell cultures, often involving endothelial cells, to mimic the restrictive permeability observed in vivo mdpi.combiophysics.comnih.gov. These models allow for the measurement of permeability coefficients and transendothelial electrical resistance to assess how compounds cross these barriers mdpi.combiophysics.comnih.gov. While the search results mention in vitro permeability studies in the context of local anesthetics including this compound, specific detailed data on this compound's permeability across BBB models was not found.

Summary of Comparative In Vitro Skin Permeability:

| Compound | In Vitro Skin Permeability |

| AD | High |

| EMLA | High |

| Lidocaine | Moderate |

| Prilocaine | Moderate |

| This compound | Lower |

*Based on comparative studies of local anesthetics researchgate.netnih.gov.

Novel Approaches in Compound Characterization

Molecular Imprinting Techniques for Selective Recognition

Molecular imprinting is a technique used to create polymer matrices with specific recognition sites for a target molecule, offering predetermined selectivity and high affinity nih.govwikipedia.org. This technique mimics the recognition mechanisms found in biological systems, such as the lock and key model used by enzymes nih.govwikipedia.org. Molecularly imprinted polymers (MIPs) are synthesized using a template molecule, functional monomers, and cross-linking agents nih.govwikipedia.orgnih.gov. The functional monomers arrange around the template, and subsequent polymerization and removal of the template leave behind cavities complementary in size, shape, and chemical functionality to the target molecule nih.govwikipedia.orgnih.gov.

Molecular imprinting techniques have been explored for the selective recognition and extraction of this compound nih.govresearchgate.net. One approach involves using a structural analogue of this compound as the template molecule during the MIP synthesis researchgate.netresearchgate.nettu-dortmund.dedcu.ie. This "dummy template" approach can help mitigate issues like template "bleeding" during analysis researchgate.netdcu.ie. For instance, a structural analogue bearing a methyl group instead of the ethyl group present in this compound has been used as a template to synthesize a MIP for solid-phase extraction (SPE) of this compound researchgate.nettu-dortmund.de. This demonstrates the feasibility of creating MIPs capable of selectively binding this compound nih.govresearchgate.net.

The use of MIPs for selective solid-phase extraction of analytes from complex matrices, such as biological samples, is a significant application of this technique wikipedia.orgresearchgate.netresearchgate.net. MIPs designed for this compound can potentially be used for its selective pre-concentration and isolation from various samples researchgate.net.

Exploration of Structure-Activity Relationships through Mimics

Exploring structure-activity relationships (SAR) involves understanding how the chemical structure of a compound relates to its biological activity. This can be investigated through the synthesis and study of structural mimics or analogues. While the search results primarily discuss the use of structural analogues of this compound as templates in molecular imprinting researchgate.netresearchgate.nettu-dortmund.de, this approach inherently relates to SAR studies.

Using a structural analogue (like the methyl analogue of this compound) as a template for MIP synthesis allows for the creation of binding sites that recognize specific structural features of this compound researchgate.nettu-dortmund.de. The ability of the resulting MIP to bind this compound provides insights into the key structural elements of this compound that are recognized by the imprinted cavity researchgate.net. This indirect approach, using mimics in imprinting, contributes to understanding which parts of the this compound molecule are important for recognition, which can be a step towards understanding its SAR.

Furthermore, the development of template selectophores, which are readily prepared structural analogues with recognition groups positioned similarly to those in the target molecule, is a related approach used to explore binding characteristics and potentially overcome limitations when the target molecule itself is difficult to use as a template nih.gov. While not specifically detailed for this compound beyond the methyl analogue example, this methodology highlights how mimics can be employed to probe molecular recognition and, by extension, contribute to SAR understanding.

Q & A

Q. What protocols ensure reproducibility in this compound’s synthetic pathways?

- Methodological Answer : Publish step-by-step procedures with critical parameters (e.g., reaction temperature, catalyst loading). Share raw spectral data and chromatograms as supplementary information. Use ChemAxon or SciFinder to verify reagent CAS numbers. Collaborate with third-party labs for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.